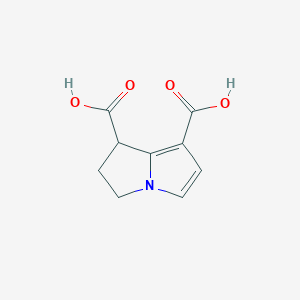

2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid

描述

2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrrolizine core with carboxylic acid groups at the 1- and 7-positions (Figure 1). The compound is commercially available with 95% purity, suggesting its utility in research applications such as coordination chemistry or medicinal chemistry . However, detailed studies on its synthesis, electronic properties, and biological activity remain scarce in the literature.

属性

IUPAC Name |

2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(12)5-1-3-10-4-2-6(7(5)10)9(13)14/h1,3,6H,2,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNBPFCIKDDTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC(=C2C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510098 | |

| Record name | 2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66635-69-6 | |

| Record name | 2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66635-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrolizine-1,7-dicarboxylic acid, 2,3-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

This approach allows for the introduction of various substituents and functional groups, enabling the synthesis of analogs for pharmaceutical applications.

Detailed Preparation Steps

Formation of Haloenamine Intermediate

- Starting Materials: Di(lower alkyl) 1,3-acetonedicarboxylate and 2-haloethylamine hydrohalide salt.

- Reaction Conditions: Aqueous solution with pH controlled between 5 and 12 (preferably 5 to 8) using a weak base such as sodium acetate.

- Solvent: Water or a mixture with suitable organic solvents.

- Procedure: The diester and haloethylamine are dissolved either simultaneously or sequentially in water. The weak base is added to maintain pH and avoid side reactions such as aziridine formation.

- Outcome: Formation of a di(lower alkyl) 3-(2-haloethylamino)-2-pentenedioate intermediate ("haloenamine").

This step is crucial for setting up the molecule for subsequent cyclization.

Cyclization to Pyrrolizine Core

- Reagents: The haloenamine intermediate undergoes intramolecular cyclization.

- Base Treatment: Sodium hydride in dimethylformamide (DMF) is used to promote cyclization.

- Result: Formation of dimethyl 2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1,7-dicarboxylate or analogous pyrrolizine dicarboxylates.

This cyclization step effectively constructs the bicyclic pyrrolizine ring system.

Conversion to this compound

- Ester Hydrolysis: The dimethyl esters are hydrolyzed under acidic or basic conditions.

- Selective Decarboxylation: The 7-position carboxyl group can be selectively removed by controlled heating or chemical treatment to yield the monoacid or dicarboxylic acid.

- Isolation: The acid is precipitated by acidification (e.g., with hydrochloric acid) and purified by filtration and washing.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Haloenamine formation | Diester + 2-haloethylamine + sodium acetate | Ambient to 25°C | 16 hours | pH 5-8 controlled; aqueous medium |

| Cyclization | Sodium hydride in DMF | Room temperature | Several hours | Inert atmosphere recommended |

| Ester hydrolysis and decarboxylation | Acid/base hydrolysis, acidification with HCl | 0°C to 75°C | Variable (hours) | Controlled decarboxylation to target acid |

| Isolation and purification | Filtration, washing with cold water | 5°C | Until dry | Yields ~11.4 g crude acid from 20 g starting material |

Additional Synthetic Variations

- Mesylation and Iodination: The esterified intermediate (compound VI) can be converted to mesylate (VII) using methanesulfonyl chloride, then optionally to N-(2-iodoethyl)pyrrole (VIII) by reaction with sodium iodide. These intermediates can also be cyclized to the pyrrolizine dicarboxylate.

- Alternative Amines: Reaction of ethanolamine with diester followed by halide substitution can bypass some intermediates and directly yield 4-alkyl analogs.

- Selective Functionalization: Post-cyclization modifications such as 5-aroylation and selective decarboxylation are used to prepare derivatives with pharmaceutical relevance.

Research Findings and Industrial Relevance

- The preparation methods described have been patented and optimized for scale-up, indicating their industrial viability.

- The synthetic routes allow for the introduction of diverse substituents, enabling the generation of analogs with tailored biological activities.

- Derivatives of this compound have been found effective as anti-inflammatory and analgesic agents with low ulcerogenic side effects, underscoring the importance of these preparation methods in drug development.

Summary Table of Key Preparation Methods

| Method Step | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Haloenamine formation | Diester + 2-haloethylamine + weak base (NaOAc) | Formation of haloenamine intermediate |

| Cyclization | Sodium hydride in DMF | Pyrrolizine ring closure |

| Ester hydrolysis | Acid/base hydrolysis, acidification | Conversion to dicarboxylic acid |

| Mesylation/Iodination | Methanesulfonyl chloride, NaI | Preparation of reactive intermediates |

| Selective decarboxylation | Controlled heating or chemical treatment | Removal of specific carboxyl groups |

| Functionalization | 5-aroylation, other substitutions | Preparation of biologically active derivatives |

化学反应分析

Halogenation at Position 5

Electrophilic halogenation occurs at the α-position (C5) of the pyrrole ring under mild conditions:

Reagents:

-

N-Halosuccinimides (NCS, NBS, or NIS)

-

Solvent: DMF at room temperature

Products: -

5-Chloro-, 5-bromo-, or 5-iodo-substituted derivatives

Key Observation: Reactions proceed without catalysts due to the electron-rich pyrrole ring .

Acylation Reactions

The compound undergoes regioselective acylation at C5 using acylating agents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Trifluoroacetic anhydride | DCM, RT, no catalyst | 5-Trifluoroacetyl derivative | High |

| Acetic anhydride | BF₃-Et₂O catalysis | 5-Acetyl derivative | Moderate |

| Trichloroacetyl chloride | DCM, RT | 5-Trichloroacetyl derivative | 72–79% |

These reactions highlight the reactivity of the pyrrole ring toward electrophiles .

Decarboxylation and Functionalization

Selective decarboxylation at the 7-position enables further derivatization:

Reaction Pathway:

-

Decarboxylation: Heating in basic or acidic conditions removes the 7-carboxylic acid group.

-

5-Aroylation: Reaction with aroyl chlorides (e.g., benzoyl chloride) forms 5-aroyl-1-carboxylic acid derivatives, such as ketorolac (a non-steroidal anti-inflammatory drug) .

Example:

2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid → 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

Conditions:

Condensation Reactions

The compound participates in cyclocondensation to form tricyclic derivatives:

Reaction with Formic Acid:

-

Forms pyrimido[5,4-a]pyrrolizines via intramolecular cyclization .

Reaction with Aldehydes: -

Produces Schiff base derivatives when reacted with aromatic aldehydes .

Esterification and Salt Formation

The carboxylic acid groups can be esterified or converted to salts:

Esterification:

-

Reacts with alcohols (e.g., methanol) under acid catalysis to regenerate diesters .

Salt Formation: -

Forms stable sodium or potassium salts in basic media, enhancing solubility for pharmaceutical formulations .

Biological Activity Correlation

Derivatives of this compound exhibit notable pharmacological properties:

科学研究应用

Analgesic Properties

One of the most notable applications of 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylic acid is in the development of analgesic drugs. The compound's derivatives, such as ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid), are clinically used for pain relief. Ketorolac has shown efficacy comparable to that of traditional NSAIDs but with a potentially lower incidence of gastrointestinal side effects due to its unique mechanism of action as a dual COX/5-LOX inhibitor .

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that certain pyrrolizine-based compounds possess IC50 values in the low micromolar range against COX-1 and COX-2 enzymes, indicating their potential as effective anti-inflammatory agents . The ability to design analogs with reduced gastric toxicity further enhances their therapeutic profile.

Mechanistic Studies

The compound serves as a valuable model in biochemical research to understand steroid interactions and other biological processes. Its structural characteristics allow researchers to explore binding affinities with various biological targets, which is crucial for assessing therapeutic potential and safety profiles.

Synthetic Routes

The synthesis of this compound can be achieved through several methods outlined in patents. Notably, processes involving the hydrolysis and decarboxylation of pyrrolizine derivatives yield compounds with enhanced pharmacological properties .

Case Studies

作用机制

The mechanism of action of 2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic responses .

相似化合物的比较

Structural Analogs in Heterocyclic Dicarboxylic Acids

The compound belongs to a broader class of heterocyclic dicarboxylic acids, which vary in core structure, substituent positions, and functional groups. Key analogs include:

| Compound Name | Core Structure | Carboxylic Acid Positions | Key Features |

|---|---|---|---|

| 2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid | Pyrrolizine fused ring | 1,7-positions | Fused bicyclic system; rigid geometry |

| 9-Fluorenone-2,7-dicarboxylic acid | Fluorenone | 2,7-positions | Rigid aromatic core; used in MOFs |

| 1,3-Dimethyllumazine-6,7-dicarboxylic acid diethyl ester | Pteridine | 6,7-positions | Esterified carboxyl groups; by-product |

| 6,7-Dihydro-5H-pyrazolo[1,3]oxazine-3-carboxylic acid | Pyrazolo-oxazine | 3-position | Non-fused bicyclic system; nitrile group |

Structural Insights :

- The pyrrolizine core distinguishes the target compound through its fused bicyclic structure, which enhances rigidity compared to non-fused analogs like pyrazolo-oxazine derivatives .

- The 1,7-dicarboxyl placement may enable unique coordination geometries in metal-organic frameworks (MOFs), contrasting with fluorenone-based ligands that form isostructural lanthanide MOFs for temperature sensing .

Electronic and Optical Properties

Emission and absorption properties are influenced by conjugation and structural rigidity:

- Fluorenone-based MOFs: Exhibit strong solid-state emissions (e.g., 491 nm) due to extended π-conjugation and co-facial fluorene arrangements .

- Mono- vs. Bi-fluorene Derivatives: Replacing a mono-fluorene (410 nm emission) with a bi-fluorene system red-shifts emission to 436–491 nm, demonstrating conjugation effects .

生物活性

2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid (C9H9NO4) is a bicyclic compound notable for its structural features, including two carboxylic acid groups. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C9H9NO4 |

| Molar Mass | 181.17 g/mol |

| Functional Groups | Two carboxylic acids |

| Ring Structure | Bicyclic (pyrrolizine) |

The presence of the nitrogen atom in the pyrrolizine ring allows for unique interactions with biological targets, enhancing its potential therapeutic applications.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that certain analogs induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HT29 (colorectal cancer). The mechanism involves inhibition of key pathways such as COX-2 and EGFR, which are critical in tumor growth and survival .

Anti-inflammatory Effects

Compounds derived from this compound have been reported to possess anti-inflammatory properties. These effects are attributed to their ability to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2. Ketorolac, a related compound, is widely recognized for its analgesic and anti-inflammatory actions .

Antileukemic Activity

In vivo studies have demonstrated that certain derivatives show promising antileukemic activity against P-388 leukemia cells. The compounds were effective over a wide dose range without acute toxicity, suggesting their potential as therapeutic agents in leukemia treatment .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : Interaction with receptors such as EGFR can lead to altered signaling pathways that promote cell death in cancerous cells.

Study on Anticancer Activity

A recent study evaluated the antiproliferative effects of various pyrrolizine derivatives on human cancer cell lines. The results indicated that compounds exhibiting structural similarities to this compound showed enhanced cytotoxicity compared to controls. Notably, compound 16g was identified as the most potent against MCF7 cells with an IC50 value significantly lower than that of standard chemotherapeutics .

In Vivo Antileukemic Study

In a preclinical model using P-388 leukemia cells, several derivatives derived from this compound demonstrated substantial antileukemic activity. The bis(carbamate) derivative was particularly effective, achieving "cures" in treated subjects without severe side effects .

常见问题

Basic Research Questions

Q. What are the most effective computational methods to optimize the synthesis of 2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid?

- Methodological Answer : Utilize quantum chemical reaction path searches (e.g., density functional theory) combined with statistical experimental design (e.g., factorial design) to identify optimal reaction conditions. For example, ICReDD’s approach integrates computational predictions with high-throughput experimentation to minimize trial-and-error steps . Factorial design allows systematic exploration of variables like temperature, catalyst loading, and solvent polarity, reducing the number of required experiments .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the pyrrolizine ring structure and carboxylic acid substituents. High-resolution mass spectrometry (HRMS) validates molecular mass, while infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch). Cross-reference data with standardized databases like NIST Chemistry WebBook for accuracy .

Q. How should researchers handle safety concerns during experimental work with this compound?

- Methodological Answer : Adhere to safety data sheet (SDS) guidelines for structurally related pyrrolizine derivatives (e.g., 2,3-Pyrazinedicarboxylic acid), which recommend using personal protective equipment (PPE), fume hoods, and chemical waste protocols. Prioritize stability testing under varying pH and temperature conditions to mitigate decomposition risks .

Advanced Research Questions

Q. How can contradictory solubility or reactivity data for this compound be resolved across studies?

- Methodological Answer : Apply meta-analysis frameworks to identify confounding variables (e.g., solvent purity, measurement techniques). Use design-of-experiments (DoE) principles to replicate conflicting studies under controlled conditions. For instance, Polish Journal of Chemical Technology highlights DoE’s role in isolating critical factors (e.g., ionic strength, co-solvents) that influence solubility discrepancies .

Q. What computational strategies elucidate the reaction mechanisms involving this compound?

- Methodological Answer : Employ ab initio molecular dynamics (AIMD) or hybrid QM/MM simulations to model reaction pathways (e.g., decarboxylation or cyclization). ICReDD’s workflow integrates transition-state theory with experimental kinetics to validate computational predictions, particularly for intermediates that are difficult to isolate .

Q. What methodologies are recommended for studying the compound’s biodegradation or environmental persistence?

- Methodological Answer : Use microbial assays (e.g., soil microcosms) with isotopic labeling (¹⁴C) to track degradation pathways. Reference microbial ecology studies (e.g., zoospore regulation in water molds) to identify enzymes or microbial consortia capable of metabolizing pyrrolizine derivatives . Combine HPLC-MS with toxicity assays to monitor byproducts.

Q. How can reactor design challenges be addressed during scale-up of reactions involving this compound?

- Methodological Answer : Apply CRDC’s reactor design principles (RDF2050112), such as continuous-flow systems for exothermic reactions or membrane separation (RDF2050104) to purify heat-sensitive products. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and temperature gradients during scale-up .

Q. What experimental approaches assess the compound’s stability under extreme pH or thermal conditions?

- Methodological Answer : Conduct accelerated stability studies using factorial design to simulate long-term storage (e.g., 40°C/75% RH for 6 months). Pair these with spectroscopic monitoring (e.g., UV-Vis for degradation kinetics) and DFT calculations to predict decomposition pathways. Cross-validate results with safety data from structurally analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。